2-[(2,4-dimethylphenyl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
2-[(2,4-Dimethylphenyl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-dimethylphenyl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves the condensation of 2-aminobenzamide with appropriate aldehydes or ketones under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is then heated to facilitate the formation of the quinazolinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dimethylphenyl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of halogenated quinazolinone derivatives.
Scientific Research Applications
2-[(2,4-Dimethylphenyl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-[(2,4-dimethylphenyl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-Dimethylphenyl)amino]-2-oxoethylthioacetic acid
- N-(2,4-Dimethylphenyl)formamide
- 2-(2-Amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonyl)-2,3-dihydrophthalazine-1,4-dione
Uniqueness
2-[(2,4-Dimethylphenyl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its quinazolinone core and the presence of dimethylphenyl and methylphenyl groups contribute to its unique properties compared to other similar compounds.
Properties
Molecular Formula |
C23H23N3O |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-(2,4-dimethylanilino)-7-(4-methylphenyl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C23H23N3O/c1-14-4-7-17(8-5-14)18-11-21-19(22(27)12-18)13-24-23(26-21)25-20-9-6-15(2)10-16(20)3/h4-10,13,18H,11-12H2,1-3H3,(H,24,25,26) |
InChI Key |
NXFRXFOETMRVNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC4=C(C=C(C=C4)C)C |
Origin of Product |
United States |
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